

In-Depth Technical Guide to the Physicochemical Properties of Respinomycin A2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physico-chemical properties of **Respinomycin A2**, an anthracycline antibiotic with potential applications in oncology. The information is compiled from publicly available data and scientific literature, presented in a structured format for ease of reference and comparison.

Core Physico-chemical Data

Respinomycin A2, a member of the respinomycin family of antibiotics, possesses a complex molecular structure that dictates its biological activity and pharmacological properties. The quantitative physico-chemical data for **Respinomycin A2** are summarized in the table below.



Property	Value	Source
Molecular Formula	CHNO	Journal of Antibiotics (1993)[1]
Molecular Weight	842.93 g/mol	Multiple Sources[2]
CAS Number	151233-04-4	ChemicalBook[3]
Appearance	Not explicitly stated in available literature.	-
Melting Point	Not explicitly stated in available literature.	-
Solubility	Not explicitly stated in available literature.	-
Density (Predicted)	1.45 ± 0.1 g/cm ³	ChemicalBook[3]
pKa (Predicted)	6.77 ± 0.70	ChemicalBook[3]

Spectroscopic Properties

The structure of **Respinomycin A2** was elucidated using a combination of advanced spectroscopic techniques. While the complete raw spectral data is found in the primary literature, this section outlines the methods used and the type of information they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of **Respinomycin A2** was established through a series of NMR experiments.[1] These include:

- ¹H-¹H COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the molecule, establishing the connectivity of hydrogen atoms.
- ¹³C-¹H COSY (Heteronuclear Correlation Spectroscopy): Correlates the chemical shifts of directly bonded carbon and hydrogen atoms, aiding in the assignment of the carbon skeleton.



- HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between carbon and hydrogen atoms (typically 2-3 bonds), providing crucial information for assembling the molecular fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for determining the stereochemistry of the molecule.

Infrared (IR) Spectroscopy

While specific absorption bands for **Respinomycin A2** are not detailed in the available abstracts, IR spectroscopy would have been used to identify the presence of key functional groups. For a molecule of this nature, characteristic IR absorptions would be expected for:

- O-H stretching (alcohols, phenols)
- N-H stretching (amines)
- C-H stretching (aliphatic and aromatic)
- C=O stretching (ketones, quinones)
- C=C stretching (aromatic rings)
- C-O stretching (ethers, esters, alcohols)
- C-N stretching (amines)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Respinomycin A2**, characteristic of anthracyclines, is determined by its chromophore. The conjugated system of the anthraquinone core is responsible for its absorption in the visible range, which would also impart its color. The specific absorption maxima (λ max) would be reported in the primary literature and are crucial for quantitative analysis and stability studies.

Experimental Protocols



The following are generalized experimental protocols for the techniques used in the characterization of **Respinomycin A2**, based on standard laboratory practices.

NMR Spectroscopy

- Sample Preparation: A few milligrams of purified Respinomycin A2 are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
- Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments are performed.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate software.
- Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks are analyzed to assign the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS)

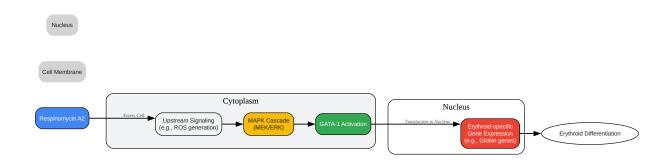
- Sample Preparation: A dilute solution of **Respinomycin A2** is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.
- Data Acquisition: The solution is infused into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using an electrospray ionization (ESI) source.
- Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental composition, confirming the molecular formula.

Proposed Signaling Pathway for Respinomycin A2-Induced Differentiation in K-562 Cells

Respinomycin A2 has been shown to induce the terminal differentiation of human leukemia K-562 cells.[2] While the specific signaling pathway for **Respinomycin A2** has not been elucidated, the mechanism of action for other anthracyclines in inducing erythroid differentiation



in K-562 cells is known to involve the activation of key transcription factors and signaling cascades. Based on this, a plausible signaling pathway is proposed below.



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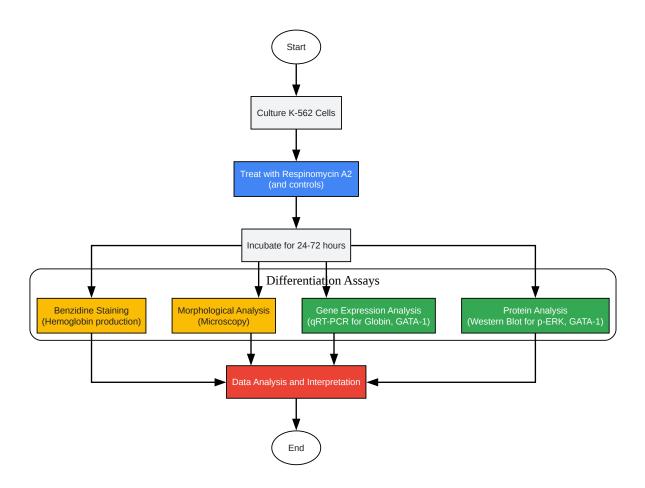
Proposed signaling pathway for **Respinomycin A2**-induced erythroid differentiation in K-562 cells.

This proposed pathway suggests that **Respinomycin A2**, upon entering the K-562 cell, initiates an upstream signaling event, potentially involving the generation of reactive oxygen species (ROS), a common mechanism for anthracyclines. This leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the MEK/ERK pathway. Activated ERK can then phosphorylate and activate the transcription factor GATA-1. GATA-1 is a master regulator of erythropoiesis.[4][5][6][7][8][9] Upon activation, GATA-1 translocates to the nucleus and binds to the promoter regions of erythroid-specific genes, such as the globin genes, initiating their transcription.[4] This cascade of events ultimately leads to the terminal erythroid differentiation of the K-562 cells.

Experimental Workflow for Studying K-562 Cell Differentiation



The following diagram outlines a typical workflow to investigate the differentiation-inducing effects of **Respinomycin A2** on K-562 cells.



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General experimental workflow for assessing **Respinomycin A2**-induced differentiation of K-562 cells.

This workflow begins with the culture of the human chronic myelogenous leukemia cell line, K-562. The cells are then treated with various concentrations of **Respinomycin A2**, alongside



appropriate vehicle controls. Following an incubation period, several assays are performed to assess the extent of erythroid differentiation. Benzidine staining is used to detect the presence of hemoglobin, a hallmark of erythroid differentiation. Morphological changes are observed using microscopy. Quantitative real-time PCR (qRT-PCR) can be employed to measure the expression levels of key erythroid genes, such as globin and GATA-1. Western blotting can be used to analyze the protein levels and activation state (e.g., phosphorylation of ERK) of key signaling molecules. The data from these assays are then analyzed to determine the efficacy and mechanism of **Respinomycin A2** as a differentiation-inducing agent.

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